molecular formula C14H17Cl B14328494 1-Chloro-4-(2-cyclohexylethenyl)benzene CAS No. 105371-91-3

1-Chloro-4-(2-cyclohexylethenyl)benzene

Cat. No.: B14328494
CAS No.: 105371-91-3
M. Wt: 220.74 g/mol
InChI Key: WTPZTHFSHMBTDH-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-cyclohexylethenyl)benzene is an aromatic compound featuring a chlorinated benzene ring substituted with a cyclohexyl-vinyl group. The ethenyl (-CH=CH-) bridge connects the benzene ring to a cyclohexyl moiety, imparting both steric bulk and lipophilic character.

Properties

CAS No.

105371-91-3

Molecular Formula

C14H17Cl

Molecular Weight

220.74 g/mol

IUPAC Name

1-chloro-4-(2-cyclohexylethenyl)benzene

InChI

InChI=1S/C14H17Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h6-12H,1-5H2

InChI Key

WTPZTHFSHMBTDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-cyclohexylethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-cyclohexylethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-(2-cyclohexylethenyl)benzene may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-cyclohexylethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The cyclohexylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The double bond in the cyclohexylethenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid.

    Reduction Reactions: The major product is 1-chloro-4-(2-cyclohexylethyl)benzene.

Scientific Research Applications

1-Chloro-4-(2-cyclohexylethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-cyclohexylethenyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclohexylethenyl group contribute to its reactivity and ability to undergo substitution and addition reactions. The compound can form intermediates that participate in further chemical transformations, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related chlorobenzene derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Type and Electronic Effects

Compound Name Substituent Electronic Effect Key Reactivity/Applications References
1-Chloro-4-(2-cyclohexylethenyl)benzene Cyclohexyl-vinyl (-CH=CH-C6H11) Electron-donating via conjugation Potential use in hydrophobic drug design Inferred
1-Chloro-4-(trifluoromethyl)benzene -CF3 Strong electron-withdrawing Electrophilic substitution resistance
1-Chloro-4-(phenylethynyl)benzene Phenylethynyl (-C≡C-Ph) Moderate electron-withdrawing Catalytic hydrogenation studies
1-Chloro-4-(phenylsulfonyl)benzene -SO2-Ph Electron-withdrawing Sulfonamide drug precursors

Key Insight : The cyclohexyl-vinyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing substituents (e.g., -CF3 or -SO2-Ph), making it more suitable for applications requiring membrane permeability.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling/Melting Point (if available) Solubility References
1-Chloro-4-(2-cyclohexylethenyl)benzene ~250 (estimated) High (due to bulky substituent) Low polarity solvents Inferred
1-Chloro-4-(2-phenylethyl)benzene 216.71 Not reported Likely lipophilic
Chloromethyl 4-chlorophenyl sulfide 193.09 Melting point: 21.5°C Moderate (thioether group)
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene 228.57 Not reported High polarity due to -OCF2

Key Insight : Bulky alicyclic substituents (e.g., cyclohexyl) increase molecular weight and reduce solubility in polar solvents, whereas electronegative groups (e.g., -OCF2) enhance polarity.

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